4-(3-Bromophenyl)piperidine-4-carboxylic acid

Beschreibung

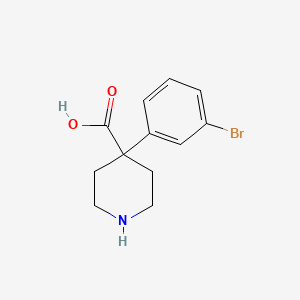

4-(3-Bromophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a bromophenyl substituent at the 4-position of the piperidine ring and a carboxylic acid group at the same position. This compound is structurally characterized by a six-membered piperidine ring, with the bromine atom located at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₄BrNO₂, and it is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules.

Eigenschaften

Molekularformel |

C12H14BrNO2 |

|---|---|

Molekulargewicht |

284.15 g/mol |

IUPAC-Name |

4-(3-bromophenyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |

InChI-Schlüssel |

ICOXWFNKEGRKMF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1(C2=CC(=CC=C2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(3-Bromphenyl)piperidin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Das Bromatom in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) und Kalium-tert-butoxid (KOtBu) werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromphenyl)piperidin-4-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Bromphenyl)piperidin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Beispielsweise kann es als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Prozesse modulieren. Die Bromphenylgruppe kann die Bindungsaffinität der Verbindung zu Zielproteinen verbessern, während der Piperidinring ihre pharmakokinetischen Eigenschaften beeinflussen kann.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 4-(3-bromophenyl)piperidine-4-carboxylic acid is in the development of anticancer agents. This compound serves as a precursor for several poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in treating cancers associated with BRCA mutations. For instance, it is an intermediate in the synthesis of Niraparib, a drug effective against BRCA1 and BRCA2 mutant tumors .

Case Study: Niraparib

- Mechanism : Niraparib inhibits PARP enzymes, leading to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

- Clinical Relevance : Niraparib has shown efficacy in clinical trials for patients with ovarian cancer, significantly improving progression-free survival rates .

Neurological Disorders

Research indicates that derivatives of piperidine compounds, including this compound, exhibit potential in treating neurological disorders such as Alzheimer’s disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter breakdown .

Case Study: Alzheimer’s Disease

- Mechanism : By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, enhancing cognitive function.

- Research Findings : Studies have demonstrated improved cognitive performance in animal models treated with piperidine derivatives .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that can include methods such as catalytic reductions and coupling reactions. The efficiency and yield of these synthetic routes are critical for industrial applications.

| Synthesis Method | Description | Yield |

|---|---|---|

| Raney Ni Catalytic Reduction | Utilizes Raney nickel as a catalyst for hydrogenation processes | High yield reported |

| Coupling Reactions | Involves coupling brominated phenyl groups with piperidine derivatives | Variable yield depending on conditions |

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

| Activity Type | Description |

|---|---|

| Antiviral | Compounds have shown effectiveness as neuraminidase inhibitors against influenza viruses. |

| Anti-inflammatory | Demonstrated ability to inhibit TNFα production, suggesting potential for treating inflammatory diseases. |

| Antibacterial | Some derivatives exhibit activity against Gram-positive bacteria; however, further studies are needed. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of piperidine derivatives. Research has focused on how variations in substituents affect biological activity:

- Substituent Variations : Different halogen or functional group substitutions on the piperidine ring can significantly alter potency and selectivity against specific targets.

- Three-Dimensional Structures : The incorporation of more saturated structures has been shown to enhance interactions with protein binding sites, leading to improved biological activity .

Wirkmechanismus

The mechanism of action of 4-(3-Bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring can influence its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 4-(4-Bromophenyl)piperidine-4-carboxylic Acid

A key structural analog is 4-(4-bromophenyl)piperidine-4-carboxylic acid, where the bromine is para-substituted on the phenyl ring. This compound (CAS 1076197-05-1) has a molecular weight of 384.26 g/mol and is slightly soluble in chloroform and methanol. It is often protected with a tert-butoxycarbonyl (BOC) group for stability during synthesis . Unlike the meta-bromo derivative, the para-substituted analog may exhibit altered electronic properties and binding affinities in biological systems due to differences in steric and electronic effects.

Piperidine-Carboxylic Acid Derivatives with Functional Modifications

- 4-(Tetrazolylalkyl)piperidine-2-carboxylic Acids (e.g., LY233053): These compounds act as NMDA receptor antagonists with IC₅₀ values of 107 nM in binding assays. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability. Unlike this compound, these derivatives exhibit potent neuroprotective effects in vivo .

- 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid : Synthesized via nickel-catalyzed cross-coupling, this derivative (87% yield) demonstrates the versatility of piperidine-4-carboxylic acid as a scaffold for introducing electron-withdrawing groups like trifluoromethyl .

Pyrrolidine Analogs

- Boc-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic Acid: A five-membered ring analog with a BOC-protected amine.

- 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid : This compound (CAS 2060037-41-2) incorporates a trifluoromethyl group, enhancing lipophilicity and bioavailability. Such modifications are critical in optimizing pharmacokinetic profiles .

Amide and Ester Derivatives

- The amide functionalization highlights the importance of modifying the carboxylic acid group to enhance blood-brain barrier penetration .

Biologische Aktivität

4-(3-Bromophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom influences its reactivity and biological interactions.

Research indicates that this compound primarily targets DNA gyrase , an enzyme critical for bacterial DNA replication. By inhibiting this enzyme, the compound disrupts the supercoiling necessary for DNA unwinding, thereby preventing bacterial replication and division, leading to bactericidal effects.

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties, particularly against Mycobacterium abscessus . Its effectiveness suggests good bioavailability, allowing it to reach its bacterial targets efficiently.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Its ability to penetrate bacterial cells effectively is crucial for its antimicrobial efficacy. Further studies are needed to elucidate its full pharmacokinetic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.